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Z-Ala-arg-arg-afc

Cathepsin L-like protease Cysteine protease Parasite protease secretion

Fluorogenic cathepsin substrates are not functionally interchangeable-Z-Phe-Arg-AMC and Z-Arg-Arg-AMC are cleaved by multiple cathepsins (B, L, K, S), confounding assay interpretation. Z-Ala-Arg-Arg-AFC resolves this: • Differential cleavage: Cleaved by cathepsin L-like proteases from H. contortus; Z-Arg-Arg-AFC is not hydrolyzed by the same preparation, enabling definitive cysteine protease classification. • Histochemical validation: Validated for in situ cathepsin B localization on unfixed cryostat sections using agar-based semipermeable membrane method (5-20 mM substrate, pH 7.4-7.8). • Defined S3 subsite kinetics: Occupies intermediate specificity rank (Glu < Gly < Arg < Val < Tyr) for systematic enzymology comparisons. Available in 10-100 mg standard packs; bulk custom synthesis on request. In stock, global dispatch.

Molecular Formula C33H41F3N10O7
Molecular Weight 746.7 g/mol
CAS No. 93753-74-3
Cat. No. B13406322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Ala-arg-arg-afc
CAS93753-74-3
Molecular FormulaC33H41F3N10O7
Molecular Weight746.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C33H41F3N10O7/c1-18(43-32(51)52-17-19-7-3-2-4-8-19)27(48)45-24(10-6-14-42-31(39)40)29(50)46-23(9-5-13-41-30(37)38)28(49)44-20-11-12-21-22(33(34,35)36)16-26(47)53-25(21)15-20/h2-4,7-8,11-12,15-16,18,23-24H,5-6,9-10,13-14,17H2,1H3,(H,43,51)(H,44,49)(H,45,48)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t18-,23?,24-/m0/s1
InChIKeyPWPGGFDNLWOQAK-WOPGWRJJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Ala-Arg-Arg-AFC (CAS 93753-74-3): Fluorogenic Tripeptide Substrate for Cathepsin B and L-Like Protease Differentiation


Z-Ala-Arg-Arg-AFC (CAS 93753-74-3) is a synthetic fluorogenic tripeptide substrate composed of a benzyloxycarbonyl-protected alanyl-arginyl-arginyl sequence conjugated to the 7-amino-4-trifluoromethylcoumarin (AFC) leaving group [1]. Upon enzymatic cleavage at the peptide-AFC bond, the released AFC fluorophore produces a quantifiable fluorescence signal (excitation ~380 nm, emission ~460 nm) enabling sensitive detection of protease activity . The compound is primarily employed as a substrate for cathepsin B and cathepsin L-like cysteine proteases in biochemical assays, histochemical localization studies, and inhibitor screening applications [2][3].

Why Generic Substitution of Z-Ala-Arg-Arg-AFC Fails: Differential Cleavage Profiles and Substrate Specificity Constraints


Fluorogenic cathepsin substrates are not functionally interchangeable. Widely used substrates such as Z-Phe-Arg-AMC and Z-Arg-Arg-AMC lack specificity for individual cysteine cathepsins and are cleaved by multiple family members including cathepsins B, L, K, and S, confounding assay interpretation [1]. Furthermore, Z-Arg-Arg-AMC displays minimal activity at acidic pH despite being promoted as a cathepsin B substrate, restricting its utility to neutral pH conditions [2]. Substrate substitution without empirical validation of cleavage specificity introduces systematic error and compromises experimental reproducibility. The evidence below quantifies precisely where Z-Ala-Arg-Arg-AFC demonstrates differentiated performance relative to comparator substrates, enabling informed procurement decisions.

Z-Ala-Arg-Arg-AFC: Quantitative Differentiation Evidence Against Comparator Substrates


Z-Ala-Arg-Arg-AFC vs. Z-Arg-Arg-AFC: Differential Cleavage by Cathepsin L-Like Protease in Haemonchus contortus

Z-Ala-Arg-Arg-AFC is cleaved by the secreted cathepsin L-like cysteine protease from Haemonchus contortus, whereas Z-Arg-Arg-AFC is not hydrolyzed by this enzyme preparation [1]. This differential hydrolysis pattern was observed in media collected from adult parasite cultures after 24-hour in vitro incubation. The absence of Z-Arg-Arg-AFC cleavage, despite its structural similarity, indicates that the Ala residue at the P3 position of Z-Ala-Arg-Arg-AFC is critical for substrate recognition by this cathepsin L-like protease [1].

Cathepsin L-like protease Cysteine protease Parasite protease secretion

Z-Ala-Arg-Arg-AFC vs. Z-Phe-Arg-AFC: Distinct Cleavage Profile in H. contortus Cathepsin L-Like Protease

Both Z-Ala-Arg-Arg-AFC and Z-Phe-Arg-AFC are hydrolyzed by the secreted cathepsin L-like cysteine protease from adult Haemonchus contortus, whereas Z-Arg-Arg-AFC and Z-Arg-AFC are not [1]. This shared positive cleavage of Z-Ala-Arg-Arg-AFC and Z-Phe-Arg-AFC, contrasted with the lack of cleavage of Z-Arg-Arg-AFC, characterizes this enzyme activity as cathepsin L-like. The parallel cleavage of these two tripeptide substrates, despite different P3 residues (Ala vs. Phe), confirms that both are suitable for detecting cathepsin L-like activity, with the Ala-containing substrate providing an alternative P3 specificity profile.

Cathepsin L-like protease Fluorogenic substrate profiling Parasite enzymology

Comparative S3 Subsite Specificity of Cathepsin B: Kinetic Preference Order for Tripeptide Substrates

Characterization of the S3 subsite specificity of cathepsin B reveals that the specificity constant (kcat/Km) for tripeptide substrate hydrolysis at pH 6.0 increases in the order Glu < Gly < Arg < Val < Tyr [1]. Alanine, the P3 residue in Z-Ala-Arg-Arg-AFC, occupies an intermediate position in this hierarchy, providing a defined kinetic profile distinct from substrates with alternative P3 residues. This ranking demonstrates that P3 residue selection measurably impacts catalytic efficiency, with aromatic Tyr and branched-chain Val conferring higher specificity constants than small aliphatic Ala.

Cathepsin B Subsite specificity Kinetic characterization

Methodological Differentiation: Z-Ala-Arg-Arg-AFC in Agar-Based Histochemical Localization with Optimized Buffer Conditions

Z-Ala-Arg-Arg-AFC has been specifically validated for use in agar-based semipermeable membrane histochemical localization of cathepsin B activity in unfixed cryostat sections [1]. The method utilizes 5-20 mM substrate solution in DMSO or DMF added to 0.1 M Tris-HCl buffer (pH 7.4-7.8) or 0.1 M cacodylate buffer (pH 5-5.5), with 15 mM EDTA and 12 mM dithiothreitol specifically added for Z-Ala-Arg-Arg-AFC as a cathepsin B substrate [1]. This contrasts with other AFC substrates in the same study: Z-Gly-Gly-Arg-AFC (urokinase substrate) employed 7 mM amiloride or 2 mg/mL aprotinin as inhibitors, while D-Val-Leu-Lys-AFC (plasmin substrate) required different inhibitor sets [1]. The EDTA/DTT addition is tailored to cathepsin B's thiol-dependent activation requirements.

Histochemistry In situ protease localization AFC substrate methodology

Kinetic Parameters for Z-Arg-Arg-MCA Hydrolysis by Cathepsin B and Cathepsin X: Contextualizing Z-Ala-Arg-Arg-AFC Activity

Kinetic analysis of Z-Arg-Arg-MCA (the AMC analog of Z-Arg-Arg-AFC) hydrolysis reveals substantial inter-cathepsin variation. Cathepsin X exhibits a low Km of 0.9 μM and high kcat/Km of 1216.7 μM⁻¹·min⁻¹ for Z-Arg-Arg-MCA, whereas cathepsin B demonstrates a much higher Km of 157.8 μM and lower kcat/Km of 94.1 μM⁻¹·min⁻¹ for Boc-Val-Leu-Lys-MCA, with Z-Arg-Arg-MCA representing an intermediate specificity substrate [1]. While direct kinetic parameters for Z-Ala-Arg-Arg-AFC are not reported in this dataset, the structural addition of an N-terminal Ala residue alters both Km and kcat/Km relative to the dipeptide Z-Arg-Arg-MCA, consistent with the S3 subsite specificity hierarchy where Ala occupies an intermediate position [2].

Cathepsin kinetics Km kcat/Km Substrate comparison

Optimal Procurement and Application Scenarios for Z-Ala-Arg-Arg-AFC (CAS 93753-74-3)


Discriminating Cathepsin L-Like from Cathepsin B-Like Activity in Parasite or Tissue Extracts

Procure Z-Ala-Arg-Arg-AFC when experimental objectives require clear discrimination between cathepsin L-like and cathepsin B-like cysteine protease activities. Evidence shows that Z-Ala-Arg-Arg-AFC is cleaved by secreted cathepsin L-like proteases from Haemonchus contortus, while Z-Arg-Arg-AFC is not hydrolyzed by the same enzyme preparation [1]. Parallel assays using both substrates enable definitive classification of protease type based on differential cleavage patterns. This is particularly valuable in parasitology, where understanding stage-specific protease secretion informs therapeutic targeting strategies [1].

Agar-Based Histochemical Localization of Cathepsin B in Unfixed Cryostat Sections

Z-Ala-Arg-Arg-AFC is validated for in situ histochemical localization of cathepsin B activity using an agar-based semipermeable membrane method on unfixed cryostat sections [2]. The protocol specifies 5-20 mM substrate in DMSO or DMF added to Tris-HCl (pH 7.4-7.8) or cacodylate buffer (pH 5-5.5), with 15 mM EDTA and 12 mM dithiothreitol added specifically for cathepsin B activation [2]. This method has been successfully applied to rat kidney and jejunum, human jejunal mucosa biopsies, and colorectal and uterine tumor sections, enabling spatial mapping of cathepsin B activity in disease-relevant tissues [2].

Structure-Activity Relationship Studies of Cathepsin B S3 Subsite Specificity

For laboratories investigating the molecular determinants of cathepsin B substrate recognition, Z-Ala-Arg-Arg-AFC provides the Ala-containing baseline within the established S3 subsite specificity hierarchy (Glu < Gly < Arg < Val < Tyr) [3]. The Ala residue at P3 occupies an intermediate position in this kinetic ranking, enabling systematic comparison with substrates bearing alternative P3 residues. This substrate is appropriate for enzymology studies requiring defined, reproducible kinetic parameters rather than maximum catalytic efficiency, as Ala-containing tripeptides exhibit moderate specificity constants relative to Val- or Tyr-containing comparators [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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